molecular formula C12H17ClN2 B7792595 1-(4-Chlorophenethyl)piperazine

1-(4-Chlorophenethyl)piperazine

Cat. No. B7792595
M. Wt: 224.73 g/mol
InChI Key: GMIRFHIMHXOTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05286728

Procedure details

5 g of 1-{4-[N-(2-isopropyloxyethyl)-N-chloroacetylamino]benzoyl}-4-[2-(4-chlorophenyl)ethyl]piperazine (Example 3) are dissolved in 50 ml of absolute ethanol, and 1.471 g of sodium thiophenolate are added. The mixture is stirred for one hour at room temperature and a further 1 g of sodium thiophenolate is added. The mixture is stirred for a further 3 hours at RT and then the reaction solution is concentrated by evaporation. The oily residue is extracted with ether and the ethereal phases are washed in succession with water, soda solution and water a concentrated by evaporation, and the light-yellow oil is crystallised from ether and hexane, yielding 1-{4-[N-(2-isopropyloxyethyl)-N-phenylmercaptoacetylamino]benzoyl{-4-[2-(4-chlorophenyl)ethyl]piperazine having a melting point of 47°-49°.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.471 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C/C(O)=O.C(OCCN(C1C=CC(C([N:26]2[CH2:31][CH2:30][N:29]([CH2:32][CH2:33][C:34]3[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=3)[CH2:28][CH2:27]2)=O)=CC=1)C(=O)CCl)(C)C.C1([S-])C=CC=CC=1.[Na+]>C(O)C>[Cl:40][C:37]1[CH:38]=[CH:39][C:34]([CH2:33][CH2:32][N:29]2[CH2:28][CH2:27][NH:26][CH2:31][CH2:30]2)=[CH:35][CH:36]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.C(C)(C)OCCN(C(CCl)=O)C1=CC=C(C(=O)N2CCN(CC2)CCC2=CC=C(C=C2)Cl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.471 g
Type
reactant
Smiles
C1(=CC=CC=C1)[S-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[S-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 3 hours at RT
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution is concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
The oily residue is extracted with ether
WASH
Type
WASH
Details
the ethereal phases are washed in succession with water, soda solution and water
CONCENTRATION
Type
CONCENTRATION
Details
a concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the light-yellow oil is crystallised from ether and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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